2-Nitro-5-(pentafluorosulfanyl)phenol

Descripción

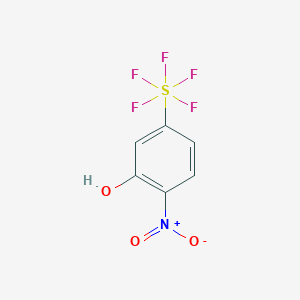

2-Nitro-5-(pentafluorosulfanyl)phenol (CAS: 1329120-21-9) is a fluorinated phenolic compound with the molecular formula C₆H₄F₅NO₃S and a molecular weight of 265.158 g/mol . Its structure features a nitro (-NO₂) group at the 2-position and a pentafluorosulfanyl (-SF₅) group at the 5-position of the benzene ring. The compound is commercially available at 95% purity and is utilized in research applications, particularly in synthetic chemistry and materials science .

The SF₅ group is notable for its strong electron-withdrawing nature, high thermal stability, and steric bulk, which distinguish it from other fluorinated substituents like trifluoromethyl (-CF₃) . These properties make SF₅-containing compounds valuable in pharmaceuticals, agrochemicals, and advanced materials .

Propiedades

IUPAC Name |

2-nitro-5-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F5NO3S/c7-16(8,9,10,11)4-1-2-5(12(14)15)6(13)3-4/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDVAGIMBHJLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856576 | |

| Record name | 2-Nitro-5-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329120-21-9 | |

| Record name | 2-Nitro-5-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Fluorination Method

Starting Materials and Reaction Conditions

The direct fluorination of 1,2-bis(3-nitrophenyl)disulfane is a key step, producing mainly 3-nitro-1-(pentafluorosulfanyl)benzene with 2-nitro-5-(pentafluorosulfanyl)phenol as a minor byproduct.

The reaction typically requires elemental fluorine (F2) gas, often in excess (more than 16 equivalents) to drive the reaction toward the desired fluorinated product.

Solvents such as acetonitrile or anhydrous hydrogen fluoride (HF) are used, with reaction temperatures controlled to optimize yield.

Reaction Monitoring and Yield

Gas chromatography (GC) is employed to monitor the reaction progress and product ratios.

The byproduct this compound can be isolated by distillation and purified to 99% purity.

Yields for the byproduct are typically lower (around 2–3% isolated yield), but optimization of fluorine equivalents can improve the ratio of desired products.

Mechanistic Insights

The fluorination involves substitution of sulfur-sulfur bonds and nitro-substituted aromatic rings with fluorine atoms, forming the SF5 group attached to the aromatic ring.

The process may also involve fluorodenitration steps, where nitro groups are replaced or modified during fluorination.

Nucleophilic Aromatic Substitution (SNAr) for Hydroxy Substitution

Once 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene is prepared, nucleophilic aromatic substitution reactions can be employed to introduce hydroxyl groups, effectively synthesizing this compound.

Reaction Conditions for Hydroxylation

Nucleophiles such as methanol, ethanol, isopropanol, and phenol can be used to substitute the fluorine atom on the aromatic ring.

Bases like potassium hydroxide (KOH), sodium hydride (NaH), or potassium carbonate (K2CO3) facilitate the substitution.

Solvents include methanol, ethanol, isopropanol, tetrahydrofuran (THF), and dimethylformamide (DMF).

Reaction temperatures range from room temperature to 80 °C, with reaction times varying from 0.5 to 6 hours.

Representative Data for SNAr Hydroxylation

| Entry | Nucleophile (NuH) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Methanol (excess) | KOH (5) | Methanol | 80 | 0.5 | 85 |

| 2 | Ethanol (excess) | KOH (3) | Ethanol | 80 | 0.6 | 83 |

| 3 | Isopropanol (excess) | NaH (3) | Isopropanol | Room temp | 6 | 72 |

| 4 | Propargyl alcohol | NaH (3) | THF | Room temp | 2 | 70 |

| 5 | Phenol | K2CO3 (3) | DMF | 80 | 3 | Data not specified |

These reactions afford novel SF5-substituted phenols with high yields, demonstrating the feasibility of nucleophilic substitution to prepare this compound derivatives.

Alternative Synthetic Routes and Functionalization

Fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene is another pathway to access fluorinated nitro-SF5 benzenes, which can be further functionalized.

Reduction followed by condensation or diazotization chemistry can modify nitro-SF5 benzenes to introduce hydroxyl and other substituents.

Metal-catalyzed cross-coupling reactions provide routes to diversify substitution patterns on SF5-benzenes, potentially leading to phenolic derivatives.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Fluorination | 1,2-bis(3-nitrophenyl)disulfane | Elemental fluorine, MeCN or HF, elevated temp | Industrial scale, straightforward | Requires handling elemental fluorine, low byproduct yield |

| Umemoto’s Synthesis | Aromatic thiols or diaryl disulfides | Conversion to arylsulfur chlorotetrafluorides, fluorination | Avoids elemental fluorine, better yields | Less common for nitro-substituted SF5 benzenes |

| Nucleophilic Aromatic Substitution (SNAr) | 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Alcohols or phenols, bases (KOH, NaH), solvents (MeOH, DMF), 25–80 °C | High yields of hydroxylated products | Requires pre-formed fluorinated intermediate |

Análisis De Reacciones Químicas

2-Nitro-5-(pentafluorosulfanyl)phenol undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents such as potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-amino-5-(pentafluorosulfanyl)phenol, while substitution reactions can produce various derivatives with different functional groups attached to the phenol ring .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that compounds containing the SF5 group exhibit promising anticancer properties. A study by Starrett et al. (1989) evaluated the cytotoxic effects of 2-Nitro-5-(pentafluorosulfanyl)phenol against various human cancer cell lines, yielding the following results:

| Cell Line | IC50 (μM) |

|---|---|

| DU145 (Prostate) | 4.0 |

| Hep-G2 (Liver) | 6.1 |

| Jurkat (Leukemia) | 3.5 |

These findings suggest that this compound could serve as a potential candidate for further development in cancer therapeutics.

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, the minimum inhibitory concentrations were recorded as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that this compound could be utilized in developing new antimicrobial agents.

Agrochemicals

The SF5 group has been recognized for its potential in agrochemical applications. Research indicates that compounds like this compound can act as intermediates in the synthesis of pesticides and herbicides. The unique properties of the SF5 group enhance the efficacy and stability of these agrochemicals, making them valuable in agricultural practices.

Materials Science

In materials science, the incorporation of pentafluorosulfanyl groups into polymers and advanced materials has garnered attention. The SF5 group's high stability and lipophilicity make it suitable for developing new materials with enhanced properties, such as improved thermal stability and chemical resistance.

Synthesis and Retrosynthesis

The synthesis of this compound can be achieved through nucleophilic aromatic substitution reactions, which allow for the introduction of the SF5 group onto aromatic compounds. Recent advancements in synthetic methodologies have streamlined the incorporation of SF5 substituents into various chemical frameworks, facilitating research and application development.

Feasible Synthetic Routes

A notable synthetic route involves oxidizing lead tetraacetate at room temperature, leading to the formation of sulfur pentafluoride-substituted nitriles and esters from readily available aromatic precursors. This method opens avenues for creating aliphatic compounds with desirable properties for pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-Nitro-5-(pentafluorosulfanyl)phenol depends on its specific application and the molecular targets involvedFor example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenolic hydroxyl group can form hydrogen bonds with target molecules .

Comparación Con Compuestos Similares

Substituent-Based Comparisons: SF₅ vs. CF₃ and Halogens

A key distinction arises when comparing 2-Nitro-5-(pentafluorosulfanyl)phenol with analogues bearing different substituents:

Example Comparison :

- 2-Nitro-5-(trifluoromethyl)phenol (CAS: 402-17-5, MW: 207.11 g/mol) : The CF₃ group is less electron-withdrawing than SF₅, resulting in reduced acidity and stability. Applications: Primarily used in synthetic intermediates, whereas SF₅ derivatives are explored for high-performance materials .

Positional Isomerism: Nitro and SF₅ Group Orientation

The position of substituents significantly impacts reactivity and physicochemical properties:

Functional Group Variations: Phenol vs. Aniline Derivatives

Replacing the hydroxyl (-OH) group with an amino (-NH₂) group alters applications and reactivity:

| Compound | Functional Group | Applications |

|---|---|---|

| This compound | -OH | Acid catalyst, polymer stabilizer |

| 4-(Pentafluorosulfanyl)aniline | -NH₂ | Pharmaceutical intermediates |

Key Insight: The nitro-phenol combination in the target compound enhances its suitability for electrophilic substitution reactions, whereas aniline derivatives are preferred for coupling reactions in drug synthesis .

Actividad Biológica

2-Nitro-5-(pentafluorosulfanyl)phenol (C6H4F5NO3S) is a fluorinated phenolic compound that has garnered attention due to its unique chemical properties and potential biological activities. The pentafluorosulfanyl (SF5) group imparts significant lipophilicity and electron-withdrawing characteristics, which can influence the compound's interactions with biological systems.

The molecular weight of this compound is 265.16 g/mol. The compound is synthesized through the nitration of 5-(pentafluorosulfanyl)phenol, typically using concentrated nitric and sulfuric acids under controlled conditions. This process allows for the selective introduction of the nitro group at the desired position on the phenol ring.

The biological activity of this compound is largely attributed to its ability to interact with various cellular components. The nitro group can undergo reduction to form reactive intermediates, while the phenolic hydroxyl group can participate in hydrogen bonding with target biomolecules. These interactions may lead to modulation of enzyme activity or receptor binding, contributing to its potential therapeutic effects .

Antimicrobial and Anticancer Potential

Recent studies have explored the derivatives of this compound for their antimicrobial and anticancer properties. The SF5 group has been shown to enhance the potency of similar compounds, such as fluorinated vorinostat, which exhibited increased cytotoxicity against various human cancer cell lines compared to its non-fluorinated counterparts .

Table 1: Comparison of Biological Activity with Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| SF5-vorinostat | Hep-G2 | 1.51 | Enhanced potency due to fluorination |

| This compound | Jurkat | TBD | Investigated for potential activity |

| Mefloquine with SF5 substitution | Plasmodium falciparum | Similar/Lower | Effective against malaria |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways essential for cell survival. For example, studies on similar fluorinated compounds have indicated that they can inhibit histone deacetylases (HDACs), leading to altered gene expression profiles that promote apoptosis in cancer cells .

Case Studies

- Antimalarial Activity : Research has demonstrated that pentafluorosulfanyl-substituted derivatives of known antimalarial drugs exhibit comparable or improved efficacy against Plasmodium falciparum. Specifically, modifications at strategic positions on mefloquine have shown promising results in reducing IC50 values, suggesting a potential pathway for developing new antimalarial agents .

- Inhibition Studies : Investigations into the inhibition of HDACs by fluorinated compounds reveal that increasing fluorination correlates with enhanced potency. This trend suggests that this compound could similarly impact HDAC activity, warranting further exploration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-nitro-5-(pentafluorosulfanyl)phenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via the Davis reaction , where nitro-(pentafluorosulfanyl)benzenes react with hydroxylamine under basic conditions to form benzisoxazole intermediates, which are subsequently hydrolyzed. Key parameters include temperature (optimized at 60–80°C) and stoichiometric ratios of hydroxylamine to nitro precursors. Lower yields (<50%) are often attributed to competing side reactions, such as over-nitration or SF5-group instability under acidic conditions .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming the SF5 group’s presence (δ ≈ +63 ppm for para-substituted SF5) .

- GC-MS : Use high-resolution GC-MS with a polar capillary column (e.g., DB-5MS) to separate nitro-phenol derivatives. Surrogates like phenol-d6 improve quantification accuracy in trace analysis .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/F/N ratios (e.g., CHFNOS requires 25.6% F) .

Advanced Research Questions

Q. How does the SF5 group influence the stability of this compound under varying pH conditions?

- Methodological Answer : The SF5 group enhances electron-withdrawing effects, making the phenol moiety susceptible to deprotonation above pH 6. Stability studies in aqueous media show decomposition via hydrolytic cleavage of the SF5 group at pH > 9, forming sulfonic acid derivatives. For long-term storage, maintain pH 4–6 in anhydrous solvents (e.g., acetonitrile) to prevent degradation .

Q. What strategies mitigate side reactions during functionalization of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalytic Systems : Use Pd(PPh) with CuI as a co-catalyst for Sonogashira couplings to suppress nitro-group reduction.

- Protecting Groups : Temporarily protect the phenolic -OH with acetyl groups to prevent unwanted oxidation during Suzuki-Miyaura reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reduce aggregation of SF5-containing intermediates .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The SF5 group directs electrophiles to the ortho/para positions relative to the nitro group. Validate predictions experimentally using bromination (Br/FeCl) or nitration (HNO/HSO) .

Data Interpretation & Challenges

Q. How should researchers address discrepancies in reported solubility data for SF5-substituted phenols?

- Methodological Answer : Contradictions often arise from inconsistent solvent purity or measurement techniques. Standardize protocols using HPLC-grade solvents and quantify solubility via UV-Vis spectroscopy at λ = 270 nm (characteristic nitro-phenol absorption). Reference compounds like 4-nitrophenol (solubility: 1.2 g/100 mL in methanol ) provide calibration benchmarks .

Q. What are the key challenges in quantifying trace impurities in this compound batches?

- Methodological Answer : Common impurities include residual nitro precursors and SF5-degradation products. Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Deuterated internal standards (e.g., 2-chlorophenol-d4) improve detection limits for halogenated byproducts .

Safety & Handling

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat due to acute dermal toxicity risks (GHS Category 4 ).

- Ventilation : Use fume hoods to prevent inhalation of nitro-phenol vapors.

- Waste Disposal : Neutralize acidic waste with NaHCO before disposal to avoid SF5-group hydrolysis into hazardous sulfonic acids .

Table: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHFNOS | |

| CAS RN | 1329120-21-9 | |

| Melting Point | 255–257°C (dec.) | |

| NMR Shift | δ +63.2 ppm (SF5, para-substituted) | |

| Solubility in Methanol | 8.5 g/100 mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.